3,4-Dihydroxybenzyl alcohol

Overview

Description

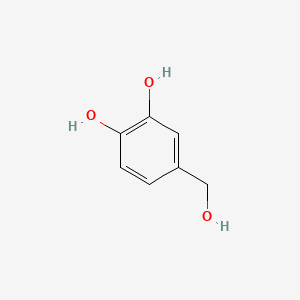

Chemical Structure and Properties 3,4-Dihydroxybenzyl alcohol (DHBAlc; C₇H₈O₃, MW 140.14 g/mol) is a catechol derivative featuring two hydroxyl groups at the 3- and 4-positions of the benzene ring and a hydroxymethyl group at the benzylic position . Its IUPAC name is 4-(hydroxymethyl)benzene-1,2-diol, and it is also known as protocatechuic alcohol. Key identifiers include CAS No. 3897-89-0 and PubChem CID 100732. The compound crystallizes as a powder with a melting point of 117°C and is soluble in polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3,4-dihydroxybenzaldehyde using sodium borohydride or lithium aluminum hydride as reducing agents . The reaction is typically carried out in an organic solvent such as tetrahydrofuran under inert conditions to prevent oxidation .

Industrial Production Methods: For industrial production, the synthesis of this compound often involves the catalytic hydrogenation of 3,4-dihydroxybenzaldehyde. This method is preferred due to its high yield and cost-effectiveness . The reaction is conducted under controlled temperature and pressure conditions to ensure the complete reduction of the aldehyde group to an alcohol group .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: When oxidized, this compound can form 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzoic acid.

Major Products Formed:

Oxidation: 3,4-Dihydroxybenzaldehyde, 3,4-Dihydroxybenzoic acid.

Reduction: 3,4-Dihydroxybenzylamine.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

3,4-Dihydroxybenzyl alcohol serves as a building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and fine chemicals. Its phenolic structure allows it to participate in numerous chemical reactions, including oxidation and substitution reactions .

Biology

In biological research, this compound is investigated for its antioxidant properties. Studies have shown that it can scavenge free radicals and protect cells from oxidative stress. It interacts with various enzymes such as phenoloxidase and p-hydroxybenzoate hydroxylase, influencing cellular processes like gene expression and cell signaling pathways .

Medicine

The potential therapeutic applications of this compound are significant:

- Anti-inflammatory Properties : It has been shown to reduce inflammation in various models.

- Antimicrobial Activity : Exhibits effectiveness against certain pathogens.

- Oxidative Stress Management : Investigated for treating conditions related to oxidative stress, such as cardiovascular diseases and metabolic disorders .

Industrial Applications

In the industrial sector, this compound is employed in:

- Polymer Production : Used as an intermediate in the synthesis of polymers and resins.

- Dyes and Pigments Manufacturing : Acts as a precursor for various dye compounds .

Case Study 1: Antioxidant Activity

A study demonstrated the antioxidant capacity of this compound through its ability to scavenge free radicals in vitro. The compound was effective in reducing oxidative damage in cellular models exposed to reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Effects

Research on animal models indicated that administration of this compound reduced markers of inflammation significantly compared to control groups. This suggests its potential role in managing inflammatory diseases .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for pharmaceuticals |

| Biology | Antioxidant Research | Scavenges free radicals |

| Medicine | Anti-inflammatory | Reduces inflammation markers |

| Industry | Polymer Production | Intermediate in resin synthesis |

| Synthesis Method | Description | Yield |

|---|---|---|

| Reduction | Sodium borohydride or lithium aluminum hydride used for conversion from aldehyde | High |

| Catalytic Hydrogenation | Preferred industrial method for high yield and cost-effectiveness | Very High |

Mechanism of Action

The mechanism of action of 3,4-Dihydroxybenzyl alcohol primarily involves its antioxidant activity. The hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, thereby preventing cellular damage . Additionally, it can modulate the activity of various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

Natural Occurrence and Roles

- Biosynthetic Precursor : DHBAlc serves as a substrate for caffeate O-methyltransferase (COMT) in microbial pathways to produce vanillyl alcohol, a flavor compound. COMT exhibits a kcat of 0.097 s⁻¹ for DHBAlc .

- Natural Metabolite: Found in Argan press-cake polyphenols and fungal cultures (e.g., Ampelomyces SC0307) .

- Antioxidant Activity : As the glucoside calleryanin (3,4-dihydroxybenzyl alcohol 4-glucoside), it demonstrates radical-scavenging properties .

Reactivity DHBAlc undergoes oxidation to form 3,4-dihydroxybenzaldehyde (DHBAld) via a quinone methide intermediate (Figure 1). This reaction is non-enzymatic and involves water addition followed by dehydration .

Structural and Functional Differences

Kinetic and Enzymatic Comparisons

COMT Activity

- Substrate : DHBAlc → Vanillyl Alcohol

Oxidase Kinetics ()

| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) |

|---|---|---|---|

| Engineered Oxidase | DHBAlc | 33 ± 2 | 18 ± 1 |

| GbEUGO | DHBAlc | 455 ± 50 | 18 ± 1 |

The engineered oxidase shows 12-fold higher affinity for DHBAlc than GbEUGO due to residues 381 and 392 influencing substrate binding .

Oxidation Pathways

- DHBAlc → DHBAld: Proceeds via quinone methide intermediate (base-catalyzed deprotonation) with rapid water addition .

- 3,4-Dihydroxybenzylamine → DHBAld : Similar pathway but involves loss of ammonia .

Key Research Findings

Enzymatic Specificity: COMT’s methylation of DHBAlc is substrate-specific; vanillyl alcohol cannot revert to DHBAlc due to methoxy group stability .

Quinone Methide Reactivity: DHBAlc-derived quinone methides are more reactive than o-quinones, enabling rapid polymerization or adduct formation .

Structural Influence on Activity : Meta-hydroxyls (3,5-DHBAlc) reduce antioxidant efficacy compared to para-substituted DHBAlc .

Biological Activity

3,4-Dihydroxybenzyl alcohol (DHBA), also known as protocatechuic alcohol, is a compound of significant interest in biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its role as a precursor in various biochemical pathways, its antioxidant properties, and its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a catechol derivative. Its structure features two hydroxyl groups on the benzene ring, which are crucial for its biological activity.

1. Antioxidant Activity

Research has demonstrated that DHBA exhibits potent antioxidant properties. It effectively scavenges free radicals and reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that DHBA can reduce oxidative stress by neutralizing free radicals such as DPPH and ONOO⁻ .

2. Inhibition of Xanthine Oxidase

DHBA has been identified as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. A study indicated that DHBA possesses mixed-type inhibition of XO activity, similar to the clinically used drug allopurinol . This suggests that DHBA could be explored as a therapeutic agent for managing hyperuricemia.

3. Role in Sclerotization

In entomology, DHBA serves as a precursor for the sclerotization process in insects, particularly in the formation of oothecae (egg cases) in cockroaches. It is involved in the biosynthesis of phenolic compounds necessary for the hardening of these structures . The synthesis occurs through the oxidation of tyrosine to tyramine, followed by further transformations leading to DHBA.

Case Study 1: Antioxidant Effects in Neuroprotection

A study investigated the neuroprotective effects of DHBA against oxidative stress-induced neuronal cell death. The results showed that treatment with DHBA significantly reduced cell death and improved cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Study 2: Xanthine Oxidase Inhibition in Hyperuricemia Models

In animal models of hyperuricemia induced by allantoxanamide, administration of DHBA resulted in a significant reduction in serum uric acid levels compared to control groups. This effect was comparable to that observed with allopurinol treatment, highlighting DHBA's potential as a natural alternative for managing hyperuricemia .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dihydroxybenzyl alcohol, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis involves reducing 3,4-dihydroxybenzaldehyde using sodium borohydride (NaBH₄) in 1,2-dimethoxyethane under inert atmosphere (25–30°C, 2.5 hours), followed by boron trifluoride (BF₃) catalysis for 7 hours. Purification via distillation or column chromatography yields >84% purity. Optimizing solvent choice (e.g., THF vs. 1,2-dimethoxyethane) and catalyst loading can improve efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires combined techniques:

- NMR : ¹H/¹³C NMR to identify hydroxyl (-OH) and benzyl proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 140.14.

- IR Spectroscopy : Detect O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C bands.

Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Q. How can researchers purify this compound from complex reaction mixtures?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). For larger scales, flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is effective. Monitor purity via TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How does this compound contribute to neurotoxicity in dopamine metabolism?

- Methodological Answer : this compound (DHBAlc) is a metabolite of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a neurotoxic intermediate in dopamine catabolism. In vitro models (e.g., SH-SY5Y cells) show DHBAlc exacerbates oxidative stress via redox cycling. Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and validate via LC-MS/MS .

Q. What mechanistic insights explain its oxidation in biological systems?

- Methodological Answer : Enzymatic oxidation by insect phenoloxidases generates quinone intermediates, which cross-link proteins in cockroach ootheca sclerotization. Mimic this in vitro using tyrosinase or laccase, and track intermediates via UV-Vis (λmax ~280 nm) and cyclic voltammetry .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition)?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., topoisomerase I/II inhibition) arise from assay conditions (pH, cofactors). Standardize protocols:

- Use recombinant enzymes (e.g., human topoisomerase I) in Tris-HCl buffer (pH 7.5).

- Include controls like camptothecin and etoposide.

- Validate via dose-response curves and kinetic assays .

Q. What role does this compound play in methyltransferase-mediated metabolic pathways?

- Methodological Answer : Caffeate O-methyltransferase (COMT) catalyzes its methylation to 3-hydroxy-4-methoxybenzyl alcohol. Use radiolabeled SAM ([³H]-SAM) in vitro assays, followed by HPLC-radioisotope detection to track methylation efficiency. Homology modeling (e.g., COMT structure from Arabidopsis) predicts substrate binding .

Q. How does its stability vary under different storage and experimental conditions?

- Methodological Answer : Degradation studies show instability at >40°C or pH >8.0. For long-term storage, keep at -20°C in amber vials under nitrogen. Assess stability via accelerated aging tests (40°C/75% RH) and monitor degradation products (e.g., quinones) via UPLC-QTOF .

Q. What advanced methods quantify trace this compound in biological matrices?

- Methodological Answer : Develop a UHPLC-MS/MS method with deuterated internal standards (e.g., DHBAlc-d₄). Use ESI-negative mode, MRM transitions (m/z 139→121), and a HILIC column for polar metabolite separation. Validate sensitivity (LOQ <10 nM) in plasma/brain homogenates .

Q. Can computational models predict its reactivity in novel synthetic or biological contexts?

Properties

IUPAC Name |

4-(hydroxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYGLFXKCBFGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192260 | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3897-89-0 | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3897-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003897890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3897-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxybenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R7J3P76KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.